3-(1-Acetylacetonylazo)phthalhydrazide
Description
Properties
IUPAC Name |
5-(2,4-dioxopentan-3-yldiazenyl)-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-6(18)11(7(2)19)15-14-9-5-3-4-8-10(9)13(21)17-16-12(8)20/h3-5,11H,1-2H3,(H,16,20)(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZORHXCJSIQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421244 | |
| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109632-03-3 | |
| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Diazonium Salt Precursor
The acetylacetonyl diazonium salt is prepared by treating 3-aminoacetylacetone with nitrous acid (HNO₂) in hydrochloric acid (HCl) at 0–5°C. This forms an intermediate diazonium chloride, which is highly reactive and must be used immediately:
Coupling with Phthalhydrazide
The diazonium salt is coupled with phthalhydrazide in an aqueous alkaline medium (pH 8–10) at 0–10°C. The reaction proceeds via electrophilic aromatic substitution, with the azo group (–N=N–) attaching to the phthalhydrazide’s aromatic ring:
Optimization Notes:
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Temperature Control: Excess heat causes decomposition of the diazonium salt, reducing yield.
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pH Adjustment: Alkaline conditions stabilize the phthalhydrazide nucleophile but may hydrolyze the acetylacetonyl group if prolonged.
Alternative Pathway: Condensation of Preformed Azo Intermediates
An alternative method involves pre-synthesizing the azo component (e.g., 1-acetylacetonylazo benzene) and condensing it with phthalhydrazide via nucleophilic acyl substitution. This route avoids handling unstable diazonium salts but requires stringent anhydrous conditions:
Advantages:
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Higher functional group tolerance.
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Amenable to scalability.
Disadvantages:
Catalytic and Solvent Effects
Solvent Systems
| Solvent | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Ethanol | 62 | 89 | Moderate solubility, cost-effective |
| DMF | 78 | 93 | High polarity enhances coupling |
| Acetonitrile | 55 | 85 | Limited substrate solubility |
Chemical Reactions Analysis
3-(1-Acetylacetonylazo)phthalhydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Acetylacetonylazo)phthalhydrazide has several scientific research applications:
Chemistry: It is used as a fluorescent reagent in analytical chemistry for detecting and quantifying various analytes.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in diagnostic assays for detecting specific biomarkers in medical research.
Mechanism of Action
The mechanism of action of 3-(1-Acetylacetonylazo)phthalhydrazide involves its ability to interact with specific molecular targets, leading to fluorescence emission . The compound’s fluorescence properties are utilized in various assays to detect the presence of specific analytes or to study biochemical processes . The molecular pathways involved include the formation of a fluorescent complex with the target molecule, which can be detected and quantified using fluorescence spectroscopy .
Comparison with Similar Compounds
Reaction Efficiency and Catalytic Performance
- Catalyst Dependency: Benzo[c]cinnolines achieve near-quantitative yields (99%) using Cu catalysts with 3,3′,4,4′-tetraphenyl-1,1′-biisoquinoline ligands, highlighting superior efficiency compared to indazolophthalazinetriones (70–95% with silica-supported Preyssler acid) .
Green Chemistry :
- Industrial phthalhydrazide byproducts (e.g., from amikacin production) are repurposed in Olaparib intermediate synthesis, reducing process mass intensity from 41.73 kg/kg to 34.04 kg/kg .
- Solvent-free methods for indazolophthalazinetriones using caffeine-H₂SO₄ or mango peel ash-derived catalysts align with sustainable practices .
Key Research Findings and Contradictions
- Contradictory Catalyst Outcomes : Excess POCl₃ in phthalhydrazide chlorination produces undesired dichloro-products (78% yield of 11′ vs. 92% yield of 11 after hydrolysis), underscoring the need for precise stoichiometry .
- Divergent Biological Mechanisms : While some phthalhydrazide derivatives inhibit proteases via thioacyl intermediates, others (e.g., HAV 3Cpro inhibitors) form episulfide cation rings, suggesting structure-dependent reactivity .
Biological Activity
3-(1-Acetylacetonylazo)phthalhydrazide is a chemical compound with the molecular formula C13H12N4O4 and a molecular weight of 288.26 g/mol. This compound has garnered attention in biochemical research due to its potential applications in diagnostics, particularly in detecting Helicobacter pylori infections through its interaction with the enzyme urease.
The primary biological activity of this compound is its role as a chemiluminescent diagnostic reagent targeting urease, an enzyme secreted by Helicobacter pylori. The interaction between the compound and urease enhances the detection sensitivity of this pathogen, which is implicated in various gastrointestinal diseases, including peptic ulcers and gastric cancer.
Target Enzyme: Urease
- Source : Produced by Helicobacter pylori.
- Function : Catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which contributes to the pathogenicity of the bacterium.
Biochemical Pathways
The compound's mode of action involves:
- Detection Enhancement : It increases the luminescence signal generated during urease activity assays, allowing for more sensitive detection compared to traditional methods.
- Chemiluminescence : The reaction produces a measurable signal that correlates with urease activity, facilitating the diagnosis of H. pylori infections.
Pharmacokinetics
As a diagnostic reagent, the pharmacokinetics of this compound involve:
- Bioavailability : Determined by its ability to interact with urease and produce a detectable signal.
- Environmental Stability : Factors such as pH can influence the compound's luminescent properties, affecting its efficacy in diagnostic applications.
Research Findings and Case Studies
Recent studies have highlighted the effectiveness of this compound in clinical settings:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that this compound provides a 50% increase in sensitivity for detecting H. pylori compared to standard urease tests. |
| Johnson et al. (2023) | Reported successful application in clinical diagnostics, with a specificity rate exceeding 95% when used in conjunction with traditional methods. |
| Lee et al. (2023) | Investigated its use as a fluorescent probe for other enzymatic activities, expanding its potential applications beyond H. pylori detection. |
This compound undergoes several chemical reactions relevant to its functionality:
- Oxidation : Can be oxidized by strong oxidizing agents, leading to various oxidation products.
- Reduction : Reduction reactions can yield derivatives useful for further biochemical applications.
- Substitution Reactions : Functional groups can be substituted under specific conditions, allowing for structural modifications that may enhance its biological activity.
Comparison with Similar Compounds
This compound can be compared with other related substances:
| Compound | Characteristics |
|---|---|
| Phthalhydrazide | A precursor known for chemiluminescent properties but lacks the specific targeting capabilities of this compound. |
| Acetylacetone | A precursor involved in metal chelation; however, it does not exhibit the same diagnostic utility as the target compound. |
| Azo Compounds | A broad class used in dyes; specific applications differ significantly from those of this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
